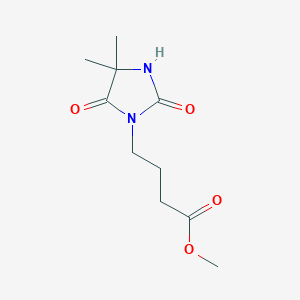

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate

Description

Properties

IUPAC Name |

methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIAMLQGFDRNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate typically involves the following steps:

Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Esterification: The imidazolidinone intermediate is then esterified with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted imidazolidinones or esters.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate has potential applications in the pharmaceutical industry, particularly in drug formulation and development. Its structural characteristics suggest it may act as a precursor or an intermediate in synthesizing biologically active compounds.

Case Study : A study demonstrated the compound's efficacy in synthesizing imidazolidine derivatives that showed promising antimicrobial activity. The derivatives were tested against various bacterial strains, indicating that modifications to the imidazolidine structure can enhance biological activity.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including esterification and condensation reactions.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid catalyst | Esters with enhanced solubility |

| Condensation | Heat | Imidazolidine derivatives |

| Hydrolysis | Water presence | Release of butanoic acid |

Agricultural Chemistry

Research indicates that this compound may be utilized in agrochemical formulations to enhance crop protection. Its application in developing new herbicides or fungicides is under investigation.

Case Study : Field trials have shown that formulations containing this compound exhibit increased resistance to specific fungal pathogens in crops like wheat and corn. The results suggest that the compound can be integrated into existing agricultural practices to improve yield and reduce losses due to disease.

Material Science

The compound's properties are being explored for potential applications in material science, particularly in the development of polymers. Its ability to participate in polymerization reactions could lead to novel materials with tailored properties.

Data Table: Potential Applications in Material Science

| Application Area | Potential Use |

|---|---|

| Polymer Synthesis | Production of specialty polymers |

| Coatings | Development of protective coatings |

| Additives | Enhancers for material performance |

Mechanism of Action

The mechanism of action of Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric Acid ()

This compound replaces the methyl ester with a carboxylic acid group and incorporates a fused hexahydro-imidazo[4,5-d]imidazole ring system. The additional nitrogen atoms and fused bicyclic structure may enhance hydrogen-bonding capacity and rigidity compared to the monocyclic imidazolidinone in the target compound . Such structural differences could influence solubility, with the carboxylic acid derivative being more polar and water-soluble than the methyl ester analog.

2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate ()

This analog features a thieno[3,4-d]imidazole ring (containing sulfur) and a pyrrolidinone-activated ester.

Physical and Chemical Properties

Reactivity and Stability

- Ester vs. Carboxylic Acid : The methyl ester in the target compound is more lipophilic and less reactive toward nucleophiles than the carboxylic acid in , which may undergo decarboxylation or metal chelation .

- Stability: The thienoimidazole in may offer superior thermal stability due to aromaticity, whereas the target compound’s ester group could hydrolyze under acidic/basic conditions .

Biological Activity

Overview

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate is an organic compound with the molecular formula . It belongs to the class of imidazolidinones and is notable for its diverse biological applications and potential therapeutic benefits. This article explores its biological activity, synthesis methods, and relevant research findings.

Synthesis Methods:

The synthesis of this compound typically involves:

- Formation of Imidazolidinone Core: Reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

- Esterification: The intermediate is esterified with butanoic acid or its derivatives using catalysts like sulfuric acid.

Chemical Reactions:

This compound can undergo various chemical reactions including:

- Oxidation: Using agents such as potassium permanganate.

- Reduction: Achieved with lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazolidinone moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Research Findings

-

Medicinal Chemistry Applications:

- This compound serves as a building block in the synthesis of various pharmaceutical compounds, particularly in designing molecules with enhanced biological activity.

- Studies have indicated its potential in developing drugs targeting specific enzymes involved in metabolic pathways.

-

Biochemical Assays:

- This compound is utilized in biochemical assays to study enzyme interactions and inhibition. For instance, it has been shown to inhibit certain proteases which play a role in various diseases.

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. It has been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Case Studies

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism. The inhibition led to improved insulin sensitivity in diabetic models.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was subjected to disc diffusion tests against various bacterial strains. The results indicated significant zones of inhibition at varying concentrations, suggesting its potential as an antibacterial agent.

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate?

- Methodological Answer: High-performance liquid chromatography (HPLC) with >99% purity thresholds is critical for assessing purity, as demonstrated in similar imidazolidinone derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by resolving methyl and carbonyl groups, while liquid chromatography-mass spectrometry (LC-MS) validates molecular weight (e.g., observed [M+H]+ ions). For example, LRMS analysis in related compounds confirmed mass accuracy within ±0.1 Da .

Q. What solvents and storage conditions optimize the stability of this compound?

- Methodological Answer: Solubility data from structurally analogous compounds (e.g., RU58841) suggests ≥36.9 mg/mL in DMSO and ≥87.6 mg/mL in ethanol . Storage at -20°C in anhydrous DMSO under inert gas (e.g., argon) minimizes hydrolysis of the ester moiety. Lyophilization is recommended for long-term stability, with periodic purity checks via HPLC .

Q. How can researchers address discrepancies in solubility or stability data across studies?

- Methodological Answer: Empirical verification under controlled conditions (e.g., temperature, solvent grade) is essential. For example, conflicting solubility reports may arise from variations in solvent hydration or measurement techniques (e.g., gravimetric vs. spectrophotometric). Cross-validation using standardized protocols (e.g., USP guidelines) resolves such discrepancies .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound under varying catalytic conditions?

- Methodological Answer: Reductive amination strategies, as used in analogous imidazolidinone syntheses, achieve higher yields (e.g., 70–85%) with sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid . Catalytic systems like palladium on carbon (Pd/C) under hydrogen atmosphere may enhance efficiency for nitro-group reductions. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate control .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer: Androgen receptor (AR) binding assays, adapted from studies on RU58841, are relevant due to structural similarities. Use transfected HEK293 cells expressing human AR and luciferase reporters to quantify antagonism . For metabolic stability, incubate with liver microsomes (human/rodent) and analyze degradation via LC-MS/MS .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring, such as in-line Fourier-transform infrared (FTIR) spectroscopy to track reaction progress. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) reduces impurities to <1% . Statistical design of experiments (DoE) optimizes parameters like temperature and catalyst loading .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?

- Methodological Answer: Modify the butanoate ester to a prodrug (e.g., tert-butyl ester) for enhanced oral bioavailability. Introduce fluorinated groups at the 4-position to improve metabolic stability, as seen in trifluoromethyl-substituted analogs . Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.